molecular formula C11H18N2OS B290307 2-propyl-N-(1,3-thiazol-2-yl)pentanamide

2-propyl-N-(1,3-thiazol-2-yl)pentanamide

Cat. No. B290307
M. Wt: 226.34 g/mol
InChI Key: ZABVDYHBEUHVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-N-(1,3-thiazol-2-yl)pentanamide, also known as PTZ-343, is a chemical compound that has been synthesized for scientific research purposes. It is a thiazole derivative that has been shown to have potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide involves its binding to the α7 nAChR at an allosteric site. This binding enhances the activity of the receptor, leading to increased calcium influx and neurotransmitter release. This, in turn, leads to the activation of downstream signaling pathways that are involved in learning, memory, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide have been studied in vitro and in vivo. In vitro studies have shown that 2-propyl-N-(1,3-thiazol-2-yl)pentanamide enhances the activity of the α7 nAChR, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that 2-propyl-N-(1,3-thiazol-2-yl)pentanamide improves cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide is its potency and selectivity for the α7 nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide is its low solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-propyl-N-(1,3-thiazol-2-yl)pentanamide. One area of research could be the development of more water-soluble analogs of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide to improve its usability in experimental conditions. Additionally, further studies could be done to investigate the potential therapeutic applications of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide in the treatment of cognitive disorders and inflammation-related diseases. Finally, more research could be done to investigate the safety and efficacy of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide in humans.

Synthesis Methods

The synthesis of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide involves a multi-step process that starts with the reaction of 2-bromo-1-propene with thiosemicarbazide to form 2-propylthiosemicarbazide. This compound is then reacted with 2-bromoacetyl bromide to form 2-propyl-N-(1-bromoacetyl-3-thiazol-2-yl)pentanamide. Finally, this compound is reacted with sodium azide and triphenylphosphine to form 2-propyl-N-(1,3-thiazol-2-yl)pentanamide. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have potential applications in the field of neuroscience. Specifically, it has been shown to be a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in a variety of physiological processes, including learning, memory, and inflammation. 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to enhance the activity of this receptor, which could have implications for the treatment of cognitive disorders and inflammation-related diseases.

properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

2-propyl-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C11H18N2OS/c1-3-5-9(6-4-2)10(14)13-11-12-7-8-15-11/h7-9H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

ZABVDYHBEUHVMV-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=NC=CS1

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.